3-chloro-N-methylaniline
Overview
Description
3-chloro-N-methylaniline, also known as N-Methyl-3-chloroaniline, is a secondary amine . It has a molecular formula of C7H8ClN and a molecular weight of 141.60 . It can undergo C3 borylation in the presence of an iridium catalyst .
Synthesis Analysis
3-chloro-N-methylaniline can be synthesized through the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . Another synthetic method involves dissolving ammonium polysulfide in ethyl alcohol, adding dimethylformamide, uniformly stirring, then adding 2-chloro-6-nitrotoluene and ammonium sulfate, stirring and reacting for 12-20 hours at the temperature of 110-140 DEG C .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-methylaniline consists of a benzene ring with a chlorine atom and a methylamine group attached to it .
Chemical Reactions Analysis
3-chloro-N-methylaniline, being a secondary amine, can undergo C3 borylation in the presence of an iridium catalyst . The molecule can also undergo dissociation dynamics, which are influenced by the number and position of methyl substituents on both the aromatic ring and amine functional group .
Physical And Chemical Properties Analysis
3-chloro-N-methylaniline has a boiling point of 243-244°C and a density of 1.156 g/mL at 25°C . It has a refractive index of 1.5840 .
Scientific Research Applications
-
Catalysis Science & Technology
- Application : Methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .
- Method : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
- Results : The yield time plots show a nearly linear progress without a significant induction period .
-
Pharmaceutical Industry
- Application : N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
- Method : Classical methods for N-alkylation rely mainly on toxic and waste-generating alkylating agents like formaldehyde and alkyl halides, modern hydrogen autotransfer (also called hydrogen borrowing) reactions offer an attractive alternative .
- Results : This latter methodology consists of a multistep reaction sequence starting from easily accessible and often inexpensive alcohols .
- Physical Chemistry Chemical Physics
- Application : New insights into the dissociation dynamics of methylated anilines .
- Method : The study explores the ultrafast production of photofragments as a function of molecular structure. Both N-methyl aniline and 3,5-dimethyl aniline show altered H-atom loss behavior compared to aniline, while no evidence for CH3 loss was found from either N-methyl aniline or N,N-dimethyl aniline .
- Results : With the addition of time-resolved photoelectron spectroscopy, the photofragment appearance times are matched to excited state relaxation pathways. Evidence for a sequential excited state relaxation mechanism, potentially involving a valence-to-Rydberg decay mechanism, will be presented .
Safety And Hazards
3-chloro-N-methylaniline is toxic if inhaled and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
properties
IUPAC Name |
3-chloro-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGYSQDPURFIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220342 | |
Record name | Benzenamine, 3-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methylaniline | |
CAS RN |
7006-52-2 | |
Record name | Benzenamine, 3-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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